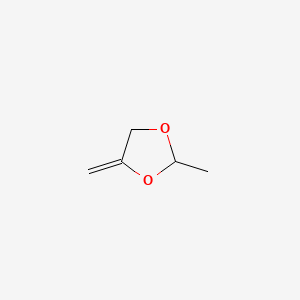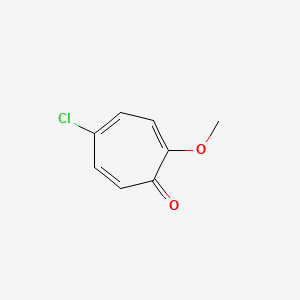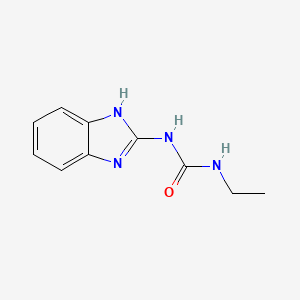
2-(2-phenyl-3,4-dihydro-2H-chromen-4-yl)isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-phenyl-3,4-dihydro-2H-chromen-4-yl)isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by its unique structure, which includes a chromenyl group fused with an isoindole moiety. The presence of these two distinct functional groups makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-phenyl-3,4-dihydro-2H-chromen-4-yl)isoindole-1,3-dione typically involves multi-step organic reactionsSpecific conditions such as the use of catalysts, solvents, and temperature control are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-phenyl-3,4-dihydro-2H-chromen-4-yl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different chemical properties.
Reduction: Reduction reactions can modify the chromenyl or isoindole groups, leading to the formation of reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives .
Applications De Recherche Scientifique
2-(2-phenyl-3,4-dihydro-2H-chromen-4-yl)isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2-(2-phenyl-3,4-dihydro-2H-chromen-4-yl)isoindole-1,3-dione involves its interaction with specific molecular targets. The chromenyl group can interact with enzymes and receptors, modulating their activity. The isoindole moiety may also play a role in binding to DNA or proteins, influencing cellular processes. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparaison Avec Des Composés Similaires
3,4-dihydro-2H-benzo[h]chromen-2-one: Shares the chromenyl group but lacks the isoindole moiety.
Indole derivatives: Contain the indole nucleus but differ in the attached functional groups.
Coumarin derivatives: Similar in structure but with different biological activities.
Uniqueness: The uniqueness of 2-(2-phenyl-3,4-dihydro-2H-chromen-4-yl)isoindole-1,3-dione lies in its combined chromenyl and isoindole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
7154-63-4 |
|---|---|
Formule moléculaire |
C23H17NO3 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
2-(2-phenyl-3,4-dihydro-2H-chromen-4-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C23H17NO3/c25-22-16-10-4-5-11-17(16)23(26)24(22)19-14-21(15-8-2-1-3-9-15)27-20-13-7-6-12-18(19)20/h1-13,19,21H,14H2 |
Clé InChI |
INGKDDWHNWSVEQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


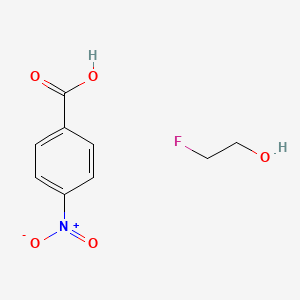
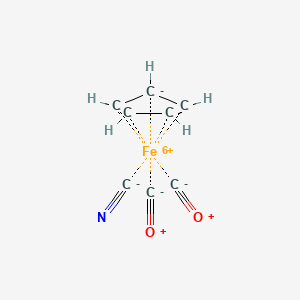
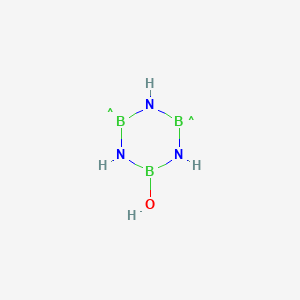
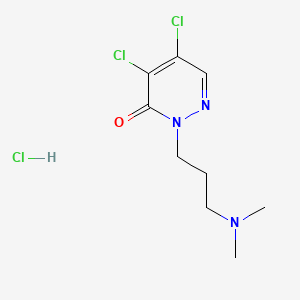
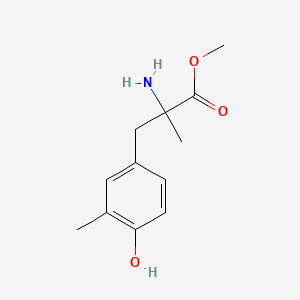



![5'H-Spiro[1,3-dithiolane-2,6'-isoquinolin]-5'-one](/img/structure/B14714939.png)
